Pyrimidin-5-ylboronic acid hydrochloride is an organic compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl or alkyl group. Its chemical formula is with a molecular weight of 123.91 g/mol. The compound is primarily used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its ability to form covalent bonds with diols.
Pyrimidin-5-ylboronic acid hydrochloride is classified under boronic acids, specifically as a pyrimidine derivative. It is identified by its CAS number 109299-78-7 and has various synonyms including 5-Pyrimidinylboronic acid and Pyrimidine-5-boronic acid. The compound can be sourced from chemical suppliers and is often utilized in research settings for its reactivity and versatility in synthetic applications .
The synthesis of pyrimidin-5-ylboronic acid hydrochloride can be achieved through several methods, primarily involving the reaction of pyrimidine derivatives with boron reagents. A common approach includes the Suzuki-Miyaura coupling reaction, where a pyrimidine derivative is coupled with an aryl or alkenyl boronic acid in the presence of a palladium catalyst.
Technical Details:
The molecular structure of pyrimidin-5-ylboronic acid hydrochloride features a pyrimidine ring substituted with a boronic acid functional group. The InChI representation of this compound is:
Key structural data includes:
Pyrimidin-5-ylboronic acid hydrochloride participates in various chemical reactions typical of boronic acids, including:
Technical Details:
In Suzuki reactions, the compound acts as a coupling partner with aryl halides or other electrophiles in the presence of a base and palladium catalyst, leading to the formation of biaryl compounds .
The mechanism of action for pyrimidin-5-ylboronic acid hydrochloride primarily involves its ability to form stable complexes with diols through reversible covalent bonding. This property is exploited in various applications, particularly in drug design where it can selectively bind to target biomolecules.
Data:
The pKa value of approximately 5.23 indicates that the compound can exist in both protonated and deprotonated forms under physiological conditions, which enhances its reactivity and binding capabilities .
Pyrimidin-5-ylboronic acid hydrochloride has significant applications in scientific research:
Boronic acids represent a privileged scaffold in medicinal chemistry due to their unique physicochemical properties and versatile reactivity. Characterized by an electron-deficient boron atom, these compounds act as potent Lewis acids, enabling reversible covalent interactions with biological nucleophiles such as hydroxyl groups, amines, and imidazoles. This property underpins their mechanism in enzyme inhibition, where they form stable transition-state mimics with catalytic residues (e.g., serine in proteases or threonine in the proteasome) [2] [6]. Historically, misconceptions about boron toxicity limited pharmaceutical applications, but this paradigm shifted decisively with the 2003 FDA approval of the proteasome inhibitor bortezomib. Since then, five boronic acid-based drugs have gained approval, including ixazomib (multiple myeloma) and vaborbactam (β-lactamase inhibitor), validating boron’s utility in targeted therapies [2] [7].
The pKₐ of boronic acids (typically 4–10) dictates their ionization state and binding kinetics. Aryl boronic acids exhibit lower pKₐ values than alkyl analogs due to enhanced electrophilicity, and electron-withdrawing substituents further reduce pKₐ, enhancing reactivity at physiological pH. Pyrimidin-5-ylboronic acid exemplifies this trend, as the electron-deficient pyrimidine ring lowers its pKₐ, promoting tetrahedral anion formation—a key feature for biomolecular recognition [2] [8].
Pyrimidine-boronic acid hybrids leverage synergistic bioactivity: the pyrimidine nucleus offers hydrogen-bonding capability and metabolic stability, while the boronic acid enables precise target engagement. This dual functionality is exploited in several therapeutic areas:
Table 1: Structural Analogs of Pyrimidin-5-ylboronic Acid in Drug Discovery
Compound | Core Structure | Target | Activity |
---|---|---|---|
Bortezomib | Peptidyl boronate | 20S Proteasome | IC₅₀ = 0.6 nM (multiple myeloma) |
Vaborbactam | Cyclic boronate | Serine β-lactamases | Kᵢ = 0.02 µM (urinary infections) |
Hybrid 5h | Pyrimidin-5-ylboronic acid | Acetylcholinesterase | IC₅₀ = 0.43 µM (Alzheimer’s) |
Pyrimidin-5-ylboronic acid hydrochloride (CAS 109299-78-7) emerged as a solution to stability challenges inherent in free boronic acids. The hydrochloride salt enhances shelf life and handling by mitigating protodeboronation and oxidative deboronation. Its crystalline structure improves solubility in polar solvents (e.g., water, DMSO), facilitating reactions under physiological conditions [5] [10]. The compound’s synthetic versatility is evidenced by its role in Suzuki-Miyaura cross-coupling, where it acts as a nucleophilic partner for aryl halides. This reaction constructs biaryl architectures prevalent in kinase inhibitors and PET tracers. For example, coupling with 2-bromopyridines yields bipyridyl scaffolds central to EGFR inhibitors [3] [9].
Table 2: Properties of Pyrimidin-5-ylboronic Acid Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₄H₆BClN₂O₂ | Confirms elemental composition |
Molecular Weight | 140.37 g/mol | Critical for stoichiometric calculations |
Storage Conditions | 2–8°C (inert atmosphere) | Prevents decomposition |
SMILES | OB(O)c1cncnc1.Cl | Guides computational docking studies |
Key Hazard Statements | H315, H319, H335 | Informs safe handling practices |
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: